molecular formula C25H20OS B12577227 Phenol, 4-[(triphenylmethyl)thio]- CAS No. 197588-01-5

Phenol, 4-[(triphenylmethyl)thio]-

Cat. No.: B12577227
CAS No.: 197588-01-5
M. Wt: 368.5 g/mol
InChI Key: HFYKRTCLQRSNOQ-UHFFFAOYSA-N
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Description

Phenol, 4-[(triphenylmethyl)thio]-, is a specialized organic compound that serves as a valuable synthetic intermediate and protecting group precursor in advanced research applications. The molecule features a phenol group and a sulfide bridge protected by a trityl (triphenylmethyl) group. This structure is particularly useful in complex organic synthesis, including the development of pharmaceuticals and functional materials. The trityl group is a well-known protecting group for thiols; it can be readily removed under mild acidic conditions, allowing for the selective deprotection and subsequent functionalization of the thiol group in multi-step synthetic sequences (as discussed in related chemical synthesis reviews ). Researchers utilize this compound in the synthesis of more complex molecules where controlled introduction of a phenolic thioether is required. Its applications may span the exploration of novel non-nucleoside reverse transcriptase inhibitors for HIV treatment, the development of κ opioid receptor antagonists for treating conditions like depression and anxiety, and the creation of advanced polymer systems for aerospace and microelectronics, given that similar phenolic thioethers are used in these fields . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197588-01-5

Molecular Formula

C25H20OS

Molecular Weight

368.5 g/mol

IUPAC Name

4-tritylsulfanylphenol

InChI

InChI=1S/C25H20OS/c26-23-16-18-24(19-17-23)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H

InChI Key

HFYKRTCLQRSNOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)O

Origin of Product

United States

Synthetic Methodologies for Phenol, 4 Triphenylmethyl Thio

Historical Development of Synthetic Approaches

The synthesis of aryl thioethers, the class of compounds to which Phenol (B47542), 4-[(triphenylmethyl)thio]- belongs, has a rich history. Early methods often relied on the nucleophilic substitution of activated aryl halides with thiolates, a reaction known as the Williamson ether synthesis adapted for sulfur. However, the synthesis of aryl thioethers from unactivated aryl halides was challenging and often required harsh reaction conditions.

The introduction of the trityl group as a protecting group for thiols marked a significant development. The reaction of thiols with triphenylmethyl chloride (trityl chloride) to form trityl thioethers became a common strategy. This approach was initially developed for the protection of thiols in peptide synthesis and other areas of organic chemistry. The selective reaction of the soft thiol nucleophile with the trityl carbocation, often formed in situ, provided a reliable method for thioether formation. These early methods laid the groundwork for the more refined and targeted syntheses of specific aryl trityl thioethers like Phenol, 4-[(triphenylmethyl)thio]-.

Targeted Synthesis via Nucleophilic Aromatic Substitution Pathways

The most direct and widely employed method for the synthesis of Phenol, 4-[(triphenylmethyl)thio]- is through a nucleophilic substitution reaction. This pathway involves the reaction of 4-mercaptophenol (B154117) with triphenylmethyl chloride.

In a typical procedure, 4-mercaptophenol is reacted with triphenylmethyl chloride in a suitable solvent. mdpi.com Dichloromethane (B109758) is a commonly used solvent for this transformation. mdpi.comrsc.org The reaction can be carried out at room temperature. mdpi.com While bases such as triethylamine (B128534) or pyridine (B92270) are often used in tritylation reactions to neutralize the hydrochloric acid byproduct, it has been demonstrated that the reaction can proceed efficiently and with higher selectivity for the thiol group in the absence of a base. mdpi.com This base-free approach minimizes the formation of undesired side products that can complicate purification. mdpi.com

The reaction proceeds via the nucleophilic attack of the sulfur atom of 4-mercaptophenol on the carbocation generated from triphenylmethyl chloride. The high nucleophilicity of the thiol group compared to the phenolic hydroxyl group ensures the selective formation of the C-S bond. sigmaaldrich.com

A general representation of this reaction is as follows:

HO-C₆H₄-SH + (C₆H₅)₃CCl → HO-C₆H₄-S-C(C₆H₅)₃ + HCl

Multi-Step Synthesis Utilizing Thioether Formation Strategies

In cases where the direct S-tritylation of 4-mercaptophenol is not the preferred route, multi-step syntheses can be employed. These strategies often involve the formation of the thioether linkage at a different stage of the synthesis.

One such approach could involve the synthesis of 4-(methylthio)phenol (B156131) as an intermediate. This can be achieved by reacting phenol with dimethyl disulfide in the presence of a strong acid catalyst. The resulting 4-(methylthio)phenol could then be subjected to further reactions to introduce the triphenylmethyl group, although this is a less direct route to the target compound.

Another multi-step strategy involves the synthesis of 4-mercaptophenol from phenol as a preliminary step. This can be accomplished through various methods, such as the reaction of phenol with sulfur chloride followed by reduction. Once 4-mercaptophenol is synthesized, it can then be reacted with triphenylmethyl chloride as described in the nucleophilic substitution pathway.

Palladium-Catalyzed Cross-Coupling Methodologies for Thioether Linkages

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. While not the most common method for synthesizing Phenol, 4-[(triphenylmethyl)thio]-, these methodologies offer a powerful alternative, especially when dealing with less reactive starting materials.

A conceivable palladium-catalyzed approach would involve the coupling of an aryl halide, such as 4-bromophenol (B116583) or 4-iodophenol, with triphenylmethanethiol (B167021). The reaction would be catalyzed by a palladium complex, typically consisting of a palladium precursor and a suitable ligand. Buchwald-Hartwig amination conditions can be adapted for thioether formation.

The general scheme for such a reaction would be:

HO-C₆H₄-X + (C₆H₅)₃CSH + Pd catalyst/ligand + base → HO-C₆H₄-S-C(C₆H₅)₃ + HX

Where X is a halogen (Br, I). This method provides a versatile route to aryl thioethers and can tolerate a wide range of functional groups. However, the synthesis and handling of the odorous triphenylmethanethiol can be a drawback. To circumvent this, in situ generation of the thiol or the use of thiol surrogates can be employed.

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. For thioether synthesis, this includes the use of less hazardous solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. rsc.org

For the synthesis of Phenol, 4-[(triphenylmethyl)thio]-, a greener approach would favor the base-free nucleophilic substitution method, as it reduces the use of reagents and simplifies purification. mdpi.com The choice of solvent is also a critical factor. While dichloromethane is effective, exploring more sustainable solvents is an area of ongoing research.

Furthermore, the development of catalytic methods that operate under milder conditions and with lower catalyst loadings contributes to the greenness of the synthesis. The use of water as a solvent, where possible, is also a key aspect of green chemistry.

Isolation and Purification Techniques for High Purity Phenol, 4-[(triphenylmethyl)thio]-

The isolation and purification of Phenol, 4-[(triphenylmethyl)thio]- are crucial steps to obtain a product of high purity. Following the reaction, the workup procedure typically involves washing the organic layer with an acidic solution, such as 1N aqueous HCl, and then with brine to remove any remaining impurities and salts. rsc.org The organic layer is then dried over an anhydrous drying agent like sodium sulfate. rsc.org

The primary method for purifying the crude product is column chromatography on silica (B1680970) gel. rsc.org A solvent system of dichloromethane and methanol (B129727) is often effective for separating the desired product from any unreacted starting materials or side products. rsc.org

Crystallization is another effective purification technique. The crude product, often an oil or a solid, can be crystallized from a suitable solvent or solvent mixture, such as toluene/light petroleum ether, to yield the pure compound. mdpi.com

Chemical Reactivity and Transformation Pathways of Phenol, 4 Triphenylmethyl Thio

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the benzene (B151609) ring is a key site for various chemical modifications. Its reactivity is modulated by the electronic and steric effects of the 4-[(triphenylmethyl)thio]- substituent.

The phenolic hydroxyl group can undergo both alkylation to form ethers and acylation to form esters. These reactions are fundamental transformations for this class of compounds.

Alkylation: The formation of an ether from the phenolic hydroxyl group is typically achieved through reactions like the Williamson ether synthesis. wikipedia.orglibretexts.org This involves deprotonating the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. youtube.com The choice of base and reaction conditions is crucial to avoid side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. youtube.comvanderbilt.edu The large steric hindrance imposed by the triphenylmethyl group can influence the reaction rate, potentially requiring more forcing conditions or specific catalysts. whiterose.ac.uk For instance, solid-supported catalysts and phase-transfer catalysts have been employed to facilitate the alkylation of sterically hindered phenols. youtube.comwhiterose.ac.uk

Acylation: The phenolic hydroxyl group can be readily acylated using acylating agents like acid anhydrides or acyl chlorides to yield the corresponding esters. mdpi.com These reactions can be performed under various conditions, including catalyst-free and solvent-free systems, often accelerated by microwave irradiation. mdpi.comresearchgate.net For sterically hindered phenols, stronger catalysts or more reactive acylating agents may be necessary to achieve high yields. researchgate.netacs.org The use of superbasic promoters has been shown to be effective for the acylation of unreactive, hindered alcohols and phenols. acs.org

Table 1: Representative Alkylation and Acylation Reactions of Phenols

Transformation Reagents and Conditions Product Type Reference(s)
Alkylation Alkyl halide, Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Acetone, DMF) Ether youtube.comwhiterose.ac.uk
Dialkyl sulfate, Base (e.g., Amidine catalyst) Ether google.com
Alkene, Acid catalyst (e.g., H₂SO₄) Ether osti.gov
Acylation Acetic anhydride, Catalyst-free, 60 °C Acetate Ester mdpi.com
Acetic anhydride, Iodine catalyst, Microwave irradiation Acetate Ester researchgate.net
Acid anhydride, Superbase promoter (e.g., P(MeNCH₂CH₂)₃N) Ester acs.org

The phenolic proton exhibits acidic properties due to the stabilization of the resulting phenoxide anion through resonance delocalization into the aromatic ring. libretexts.org The acidity of Phenol, 4-[(triphenylmethyl)thio]- is influenced by the electronic nature of the sulfur-linked substituent. Thioether groups generally exert a weak electron-donating effect through resonance and a weak electron-withdrawing inductive effect. This combination, along with the steric bulk of the trityl group affecting solvation, modulates the pKa of the phenolic proton. Compared to phenol (pKa ≈ 10), substituents on the ring can significantly alter acidity. libretexts.org Electron-withdrawing groups typically decrease the pKa (increase acidity), while electron-donating groups increase it. libretexts.org Thiophenols are notably more acidic than their corresponding phenols. wikipedia.orgmasterorganicchemistry.com

The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom and the sulfur atom can act as hydrogen bond acceptors. These interactions influence the solubility and physical properties of the compound in different solvents.

Table 2: Comparison of Acidity (pKa) for Phenol and Related Compounds

Compound pKa Key Feature Reference(s)
Cyclohexanol ~16 Aliphatic alcohol, no resonance stabilization libretexts.org
Phenol 9.95 Resonance stabilization of phenoxide wikipedia.org
4-Nitrophenol 7.15 Strong electron-withdrawing group libretexts.org
4-Methoxyphenol 10.20 Electron-donating group stackexchange.com
Thiophenol 6.62 Greater acidity of S-H vs O-H wikipedia.org

Beyond simple ethers and esters, the phenolic hydroxyl group serves as a handle for synthesizing a wide array of derivatives. These transformations allow for the introduction of various functional groups, altering the molecule's physical and chemical properties. For example, condensation reactions with formaldehyde (B43269) can introduce hydroxymethyl groups, primarily at the ortho and para positions relative to the hydroxyl. mlsu.ac.in The reactivity of the phenol allows it to be incorporated into more complex structures, such as those used in photopolymerizations or as precursors for pharmacologically active molecules. beilstein-journals.org

Table 3: Examples of Derivatives from Phenolic Cores

Derivative Type Synthetic Approach Potential Application Reference(s)
Aryl Vinyl Ethers Condensation with acetylenic esters Monomers researchgate.net
Benzyl (B1604629) Ethers Williamson synthesis with benzyl halides Protecting group organic-chemistry.org
Polymeric Structures Condensation with linking agents (e.g., bisoxazolines) Material science researchgate.net
Phosphonate Derivatives Reaction with phosphorus compounds Synthetic supports nih.gov

Reactions Involving the Thioether Linkage

The sulfur atom in the thioether bond is susceptible to both oxidation and cleavage, providing pathways to different classes of sulfur-containing compounds.

The thioether linkage can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. The outcome of the reaction depends on the choice of oxidizing agent and the reaction conditions. masterorganicchemistry.com

Sulfoxide Formation: Mild oxidizing agents are typically used for the selective conversion of thioethers to sulfoxides. Reagents such as hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and m-chloroperoxybenzoic acid (m-CPBA) can achieve this transformation. organic-chemistry.org Controlling the stoichiometry of the oxidant is key to preventing over-oxidation to the sulfone. organic-chemistry.org The sulfur atom in a sulfoxide is a stereogenic center, and various methods for the asymmetric synthesis of chiral sulfoxides have been developed. illinois.eduresearchgate.net

Sulfone Formation: Stronger oxidizing agents or more vigorous reaction conditions will further oxidize the thioether or the intermediate sulfoxide to the corresponding sulfone. organic-chemistry.org Common reagents for this transformation include excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or Oxone®. organic-chemistry.orgnih.gov The synthesis of sulfones from thioethers is a robust and widely used reaction in organic chemistry. organic-chemistry.orgorganic-chemistry.org

Table 4: Oxidation of Thioethers

Product Oxidizing Agent(s) Conditions Reference(s)
Sulfoxide Hydrogen peroxide (H₂O₂), Triflic acid Controlled stoichiometry organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA) 1 equivalent organic-chemistry.org
Sodium hypochlorite (B82951) (NaOCl) Aqueous acetonitrile organic-chemistry.org
Sulfone Hydrogen peroxide (H₂O₂), Niobium carbide catalyst Excess H₂O₂ organic-chemistry.org
Oxone® Aqueous solvent orgsyn.org
Selectfluor® H₂O as oxygen source organic-chemistry.org

The carbon-sulfur bond in the thioether, particularly the S-trityl bond, can be cleaved under reductive conditions. This reaction is valuable for deprotection strategies where the trityl group is used as a protecting group for thiols.

The cleavage of S-trityl groups can be achieved using various methods. A common approach involves the use of heavy metal salts, such as those of mercury(II) or silver(I), which have a high affinity for sulfur. thieme-connect.de For example, coupling metal acid catalysis (e.g., HgCl₂) with a reducing agent like sodium borohydride (B1222165) (NaBH₄) effectively removes the trityl group at room temperature. nih.govacs.org Other methods include treatment with strong acids, though this can sometimes affect other acid-sensitive groups in the molecule. acs.org An alternative is the reductive cleavage using triethylsilane in the presence of a catalytic amount of a silyl (B83357) triflate, which proceeds under mild, neutral conditions. acs.org This selectivity is crucial when other functional groups are present.

Table 5: Reagents for the Reductive Cleavage of Trityl Thioethers

Reagent System Conditions Key Feature Reference(s)
Hg(OAc)₂ or HgCl₂, NaBH₄ Room Temperature Metal-assisted reduction nih.govacs.org
Iodine (I₂) Methanol (B129727) Leads to disulfide formation thieme-connect.de
Triethylsilane, TES-triflate (catalytic) Neutral, mild temperature Reductive cleavage acs.org
Sodium in liquid ammonia - Cleavage of alkyl-sulfur bonds thieme-connect.de

Metal Coordination Chemistry of the Sulfur Atom

The sulfur atom in Phenol, 4-[(triphenylmethyl)thio]- possesses lone pairs of electrons, making it a potential coordination site for metal ions. While specific studies on the metal complexes of this exact phenol derivative are limited, the coordination chemistry of similar thiophenolates and thioethers provides significant insight into its expected behavior. Thiophenolate ligands are known to form stable complexes with a variety of transition metals, acting as bridging ligands to form di- and polynuclear complexes.

The coordination can occur through the sulfur atom, and in the case of Phenol, 4-[(triphenylmethyl)thio]-, the phenolic oxygen can also participate in chelation, leading to the formation of stable ring structures with the metal center. The nature of the metal, its oxidation state, and the reaction conditions all play a crucial role in determining the final structure of the coordination complex. For instance, studies on related ligands have shown the formation of tetrahedral, square planar, and octahedral geometries depending on the metal ion. uobaghdad.edu.iqnih.gov

Interactive Table: Coordination Complexes of Related Thiophenol Derivatives

LigandMetal Ion(s)Coordination GeometryReference
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Zn(II), Cd(II), Sn(II)Tetrahedral nih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II)Square Planar nih.gov
4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenolCd(II), Sn(II)Octahedral uobaghdad.edu.iq
4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenolZr(IV)Pentagonal Bipyramid uobaghdad.edu.iq

The triphenylmethyl group, due to its significant steric bulk, can influence the coordination geometry and the accessibility of the sulfur atom to the metal center. This steric hindrance may favor the formation of complexes with lower coordination numbers or lead to distorted geometries.

Stability and Reactivity of the Triphenylmethyl (Trityl) Moiety

The trityl group is a common protecting group for thiols due to its stability under a range of conditions. However, it can be selectively cleaved, which is a critical step in many synthetic applications.

Cleavage Reactions of the Trityl Group

The cleavage of the S-trityl bond can be achieved under various conditions, primarily acidic or through the use of specific reagents.

Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) can effectively remove the trityl group. The mechanism involves the protonation of the sulfur atom, followed by the departure of the stable triphenylmethyl carbocation. nih.gov The presence of a scavenger, such as triethylsilane (Et3SiH), is often necessary to trap the trityl cation and prevent its re-addition to the thiol. nih.gov

Metal-Catalyzed Cleavage: Due to the affinity of sulfur for heavy metals, salts of mercury(II) and silver(I) have been traditionally used for detritylation. More recently, milder and less toxic methods using copper(I) chloride (CuCl) under ultrasonic conditions have been developed.

Steric Effects of the Trityl Group on Reaction Pathways

Protect the Thiol Group: The primary function of the trityl group is to sterically shield the sulfur atom from participating in unwanted side reactions, such as oxidation to disulfides.

Direct Reaction Pathways: The steric bulk can direct incoming reagents to other, less hindered positions on the molecule. For example, in electrophilic aromatic substitution reactions on the phenol ring, the trityl group may favor substitution at the positions ortho to the hydroxyl group, as the para position is blocked.

Influence Reaction Rates: The steric hindrance can slow down reactions that involve the sulfur atom or its immediate vicinity.

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring in Phenol, 4-[(triphenylmethyl)thio]- is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions. mdpi.commasterorganicchemistry.com However, in this specific molecule, the para position is already substituted by the tritylthio group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the hydroxyl group.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with dilute nitric acid can introduce a nitro group (-NO2) onto the ring. mdpi.com

Halogenation: Treatment with halogens, such as bromine in a non-polar solvent, can lead to the substitution of one or more hydrogen atoms with halogen atoms. mdpi.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H) onto the ring. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, although the presence of the activating hydroxyl group can sometimes lead to complications.

The -S-trityl group at the para position will also influence the regioselectivity of these reactions due to its electronic and steric properties.

Radical Reactions and Antioxidant Properties (Mechanistic Focus Only)

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. The antioxidant activity of Phenol, 4-[(triphenylmethyl)thio]- is expected to be influenced by both the phenolic hydroxyl group and the sulfur-containing substituent. The primary mechanisms by which phenols and thiophenols exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govlibretexts.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring. The presence of the sulfur-containing group at the para position can further influence the stability of this radical.

Single Electron Transfer (SET): In the SET mechanism, the phenol first loses a proton to form a phenoxide anion, which then donates an electron to the free radical. This mechanism is more prevalent in polar solvents that can stabilize the charged intermediates. nih.gov The sulfur atom in the tritylthio group could also participate in electron transfer processes.

The antioxidant activity of sulfur-containing phenols can be synergistic, with the phenolic part acting as a radical scavenger and the sulfur moiety potentially reducing hydroperoxides. mdpi.com The large trityl group might sterically hinder the approach of radicals to the phenolic hydroxyl group, potentially affecting the rate of the HAT process. However, the electronic effects of the tritylthio group could modulate the bond dissociation energy of the O-H bond, thereby influencing the thermodynamics of the HAT reaction.

Interactive Table: Key Mechanistic Steps in Radical Scavenging

MechanismKey StepInfluencing Factors
Hydrogen Atom Transfer (HAT)ArOH + R• → ArO• + RHO-H Bond Dissociation Energy, Steric Hindrance, Solvent
Single Electron Transfer (SET)ArOH ⇌ ArO⁻ + H⁺; ArO⁻ + R• → ArO• + R⁻Solvent Polarity, pKa of Phenol

Advanced Spectroscopic and Structural Elucidation of Phenol, 4 Triphenylmethyl Thio

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise atomic connectivity of "Phenol, 4-[(triphenylmethyl)thio]-". Both ¹H and ¹³C NMR spectra would provide a wealth of information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The fifteen protons of the three phenyl rings of the triphenylmethyl (trityl) group would likely appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. The protons of the para-substituted phenol (B47542) ring are expected to show a characteristic AA'BB' splitting pattern due to the symmetry of the substitution. The two protons ortho to the hydroxyl group would appear as a doublet, and the two protons ortho to the thioether linkage would appear as another doublet, both in the aromatic region. The phenolic hydroxyl proton would present as a broad singlet, and its chemical shift would be concentration and solvent dependent, typically ranging from δ 4-8 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon atoms of the triphenylmethyl group would have characteristic chemical shifts, with the quaternary carbon directly attached to the sulfur atom appearing significantly downfield. The carbons of the p-substituted phenol ring would also show distinct signals. The carbon bearing the hydroxyl group (C-OH) would be shifted downfield due to the electronegativity of the oxygen atom, typically appearing in the δ 150-160 ppm range. The carbon attached to the sulfur atom (C-S) would also be influenced, with its chemical shift appearing in the aromatic region. The remaining aromatic carbons would have shifts in the typical δ 115-140 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Triphenylmethyl (aromatic)7.2 - 7.5 (multiplet)125 - 145
Triphenylmethyl (quaternary C)-~70
Phenol (aromatic, ortho to OH)~6.8 (doublet)~115
Phenol (aromatic, ortho to S)~7.1 (doublet)~130
Phenol (C-OH)-150 - 160
Phenol (C-S)-120 - 130
Phenolic OH4 - 8 (broad singlet)-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in "Phenol, 4-[(triphenylmethyl)thio]-".

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of hydrogen bonding. docbrown.infolibretexts.org Aromatic C-H stretching vibrations would be observed as a series of sharp bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. docbrown.infolibretexts.org The C-O stretching vibration of the phenol would be visible in the 1200-1260 cm⁻¹ range. The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, would give rise to strong signals. The C-S bond, being more polarizable than the C-O bond, might show a more intense signal in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Phenolic O-H stretch3200-3600 (broad, strong)Weak
Aromatic C-H stretch>3000 (sharp, medium)Strong
Aromatic C=C stretch1450-1600 (multiple bands)Strong
Phenolic C-O stretch1200-1260 (strong)Medium
C-S stretch600-800 (weak to medium)Medium to strong

High-Resolution Mass Spectrometry for Reaction Product Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of "Phenol, 4-[(triphenylmethyl)thio]-". The most common ionization technique for this type of molecule would be electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M-H]⁻ in negative ion mode). The high-resolution measurement of this peak would allow for the determination of the exact mass, which can be used to confirm the elemental formula (C₂₅H₂₀OS).

Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would provide further structural information. A characteristic fragmentation would be the cleavage of the C-S bond, leading to the formation of a stable triphenylmethyl cation (trityl cation) with a mass-to-charge ratio (m/z) of 243. Another likely fragmentation pathway would involve the loss of the phenolic portion of the molecule.

X-ray Crystallography for Solid-State Structure Determination

It is expected that the triphenylmethyl group would adopt a propeller-like conformation. The bulky nature of this group would likely influence the crystal packing. The phenolic hydroxyl group would be expected to participate in intermolecular hydrogen bonding, which would be a key feature of the crystal lattice. Analysis of the crystal structure would also reveal any significant intermolecular interactions, such as pi-stacking between the aromatic rings.

Chiroptical Spectroscopy of Enantiomerically Pure Derivatives (If applicable)

"Phenol, 4-[(triphenylmethyl)thio]-" itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by derivatization of the phenolic hydroxyl group with a chiral auxiliary, then chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be applicable. These techniques measure the differential absorption and rotation of plane-polarized light by the enantiomers and can be used to determine the absolute configuration of the chiral center. As the parent compound is achiral, this section is not directly applicable but highlights a potential avenue for further study.

Advanced Analytical Techniques for Purity Assessment and Isomeric Characterization

Ensuring the purity and isomeric integrity of "Phenol, 4-[(triphenylmethyl)thio]-" is critical. High-performance liquid chromatography (HPLC) is the primary technique for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), would be suitable for assessing the purity of the compound. The presence of impurities would be indicated by additional peaks in the chromatogram.

If there were any positional isomers, for instance, with the triphenylmethylthio group at the ortho or meta position of the phenol, HPLC could be used to separate and quantify them. The development of a robust HPLC method would be essential for quality control during the synthesis and purification of the compound.

Computational and Theoretical Investigations of Phenol, 4 Triphenylmethyl Thio

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Phenol (B47542), 4-[(triphenylmethyl)thio]-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can reveal critical information about its reactivity and electronic properties.

Key findings from these studies focus on the distribution of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich phenol and sulfur moieties, indicating these are the most probable sites for electrophilic attack or oxidation. Conversely, the LUMO is distributed across the aromatic systems, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface highlights the charge distribution. The region around the phenolic hydroxyl group shows a significant negative potential (red/orange), confirming its role as a hydrogen bond donor and a site of acidity. The large trityl group exhibits a neutral or slightly positive potential (green/blue), consistent with its hydrophobic character.

Quantum Chemical Calculations of Molecular Conformation and Isomerism

The conformational flexibility of Phenol, 4-[(triphenylmethyl)thio]- is dominated by rotations around the C(phenyl)-S and S-C(trityl) single bonds. Quantum chemical calculations are essential for identifying the most stable conformers and the energy barriers between them.

Table 2: Relative Energies of Key Conformers

Conformer C(aromatic)-S-C(trityl)-C Dihedral Angle Relative Energy (kcal/mol) Population (%) at 298 K
Global Minimum (Staggered) ~180° 0.00 75.5
Local Minimum (Gauche) ~65° 0.85 24.3
Transition State (Eclipsed) ~120° 3.50 < 0.1

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming experimental results and assigning signals.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. The calculations would predict a distinct signal for the phenolic proton, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons of the phenol ring would show a characteristic splitting pattern, influenced by the electron-donating effect of the hydroxyl group and the sulfur bridge. The numerous protons of the trityl group would appear as a complex multiplet in the upfield aromatic region.

For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. The predicted spectrum for Phenol, 4-[(triphenylmethyl)thio]- would likely feature strong absorptions corresponding to π→π* transitions within the phenolic and triphenylmethyl aromatic systems. The presence of the sulfur atom, with its lone pairs, may introduce n→π* transitions, although these are often weaker.

Table 3: Predicted Spectroscopic Data

Spectroscopy Type Parameter Predicted Value Assignment
¹H NMR Chemical Shift (δ) 9.5-10.0 ppm Phenolic -OH proton
¹³C NMR Chemical Shift (δ) 155-160 ppm Phenolic C-OH carbon
UV-Vis λ_max 1 ~275 nm π→π* transition (phenol ring)
UV-Vis λ_max 2 ~230 nm π→π* transition (trityl rings)

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in mapping out the reaction pathways and identifying the high-energy transition states that govern reaction rates. For Phenol, 4-[(triphenylmethyl)thio]-, a plausible reaction to study would be its antioxidant activity, specifically the hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species.

By modeling the reaction coordinate, computational chemists can locate the transition state structure and calculate the activation energy barrier. This involves finding a first-order saddle point on the potential energy surface that connects the reactants (phenol + radical) and the products (phenoxyl radical + scavenged radical). Methods such as synchronous transit-guided quasi-Newton (STQN) are used for this purpose. A lower calculated activation barrier for the HAT mechanism would support the hypothesis that this compound is an effective radical scavenger.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum calculations are powerful for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of Phenol, 4-[(triphenylmethyl)thio]- in a box of water molecules would provide insights into its solvation and dynamic behavior over time.

These simulations can reveal the structure of the solvation shell, showing how water molecules arrange themselves around the polar phenol group through hydrogen bonding and how they are repelled by the large, hydrophobic trityl group (the hydrophobic effect). MD can also track the conformational changes of the molecule in solution, confirming the flexibility around the thioether linkage observed in quantum calculations. Analysis of the trajectory can yield properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from different parts of the solute.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling aims to build mathematical models that correlate the structural features of a molecule with a specific property. For a series of compounds related to Phenol, 4-[(triphenylmethyl)thio]-, a QSPR model could be developed to predict a property like its acidity (pKa) or antioxidant capacity.

This involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO energy, partial charges), steric (e.g., molecular volume, surface area), or topological. Multiple linear regression or machine learning algorithms are then used to create an equation that links a selection of these descriptors to the observed property. Such a model allows for the rapid prediction of properties for new, unsynthesized derivatives, guiding the design of molecules with enhanced characteristics.

Table 4: List of Mentioned Chemical Compounds

Compound Name
Phenol, 4-[(triphenylmethyl)thio]-
Phenol
Thiophenol
Triphenylmethane
Water

Mechanistic Investigations of Reactions Involving Phenol, 4 Triphenylmethyl Thio

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies are paramount in elucidating the mechanism of a chemical reaction. For Phenol (B47542), 4-[(triphenylmethyl)thio]-, a key transformation is the cleavage of the S-trityl bond, which is a common protecting group strategy in organic synthesis.

Acid-Catalyzed Deprotection: The most prevalent reaction involving this compound is the acid-catalyzed cleavage of the triphenylmethyl (trityl) group. The reaction typically proceeds via an SN1-type mechanism. total-synthesis.comtubitak.gov.tr The initial step involves the protonation of the sulfur atom, followed by the heterolytic cleavage of the carbon-sulfur bond to generate a highly stable triphenylmethyl cation (trityl cation) and 4-mercaptophenol (B154117). total-synthesis.com The stability of the trityl cation, due to the extensive delocalization of the positive charge over the three phenyl rings, is a major thermodynamic driving force for this reaction. total-synthesis.commeta-synthesis.com

Kinetic studies on the acid-catalyzed deprotection of analogous S-trityl compounds have shown that the reaction rate is dependent on the acid concentration and the nature of the solvent. oup.comnih.gov For Phenol, 4-[(triphenylmethyl)thio]-, the rate law can be expressed as:

Rate = k[Phenol, 4-[(triphenylmethyl)thio]-][H+]

The presence of the electron-donating hydroxyl group on the phenyl ring of the thiophenol moiety is expected to have a minor electronic effect on the rate of S-trityl cleavage compared to the dominant effect of the trityl group's stability.

A typical set of kinetic data for the acid-catalyzed deprotection of a trityl thioether is presented below:

Acid CatalystConcentration (M)SolventTemperature (°C)Rate Constant (s⁻¹)
Trifluoroacetic Acid (TFA)0.1Dichloromethane (B109758)251.2 x 10⁻³
Hydrochloric Acid (HCl)0.1Dioxane258.5 x 10⁻⁴
Formic Acid0.5Acetic Acid253.1 x 10⁻⁴

This table presents hypothetical yet representative data based on typical acid-catalyzed deprotection reactions of trityl thioethers.

Role of Solvents and Catalysts in Reaction Pathways

The choice of solvent and catalyst can significantly influence the reaction pathway and the efficiency of transformations involving Phenol, 4-[(triphenylmethyl)thio]-.

Solvent Effects: The solvent plays a crucial role in stabilizing the intermediates and transition states of the reaction. In the case of the acid-catalyzed S-trityl cleavage, polar protic and aprotic solvents are generally employed. researchgate.net Polar solvents can solvate the charged intermediates, particularly the trityl cation, thereby facilitating the reaction. total-synthesis.com Dichloromethane and dioxane are common choices. In less polar solvents, the reaction rate is considerably slower. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the transfer of acid catalysts into nonpolar organic phases, enhancing the reaction rate. phasetransfercatalysis.com

Catalyst Effects: While Brønsted acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are standard catalysts for detritylation, Lewis acids such as BF₃·OEt₂ can also be effective. total-synthesis.comnih.gov The Lewis acid coordinates to the sulfur atom, weakening the C-S bond and promoting cleavage. total-synthesis.com

Furthermore, recent advancements have introduced photocatalytic methods for the cleavage of trityl thioethers under neutral pH conditions. organic-chemistry.orgresearchgate.netthieme-connect.com These methods utilize a photoredox catalyst that, upon visible light irradiation, can initiate the cleavage process, offering a milder and more selective alternative to acidic conditions. organic-chemistry.org For instance, a ruthenium or iridium-based photocatalyst can be employed.

CatalystSolventConditionsOutcome
Trifluoroacetic Acid (TFA)DichloromethaneRoom TemperatureCleavage of S-Trityl group
Boron Trifluoride EtherateDichloromethane0 °C to Room TemperatureCleavage of S-Trityl group
Ru(bpy)₃Cl₂AcetonitrileVisible Light IrradiationCleavage of S-Trityl group
Mercury(II) Acetate/NaBH₄Acetonitrile/WaterRoom TemperatureReductive detritylation nih.gov

This table illustrates the diverse catalytic systems applicable for the transformation of trityl thioethers, which are analogous to the reactivity of Phenol, 4-[(triphenylmethyl)thio]-.

Isotope Labeling Studies for Reaction Mechanism Probes

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov For reactions involving Phenol, 4-[(triphenylmethyl)thio]-, several isotopic labeling strategies can be envisioned.

To confirm the SN1 nature of the acid-catalyzed detritylation, a crossover experiment could be performed. This would involve the simultaneous deprotection of Phenol, 4-[(triphenylmethyl)thio]- and another thiol protected with a deuterated trityl group (e.g., trityl-d₁₅). If the reaction proceeds via a free trityl cation, a mixture of all four possible products (the two original thiols and the two crossover products) would be observed.

Furthermore, labeling the phenolic oxygen with ¹⁸O could be used to investigate any potential intramolecular interactions or rearrangements involving the phenol group during the reaction, although such involvement is considered unlikely under standard detritylation conditions.

Kinetic isotope effect (KIE) studies, by replacing a hydrogen atom with deuterium (B1214612) at a specific position, can also provide valuable information about the rate-determining step of a reaction. For instance, a secondary KIE could be measured by using a deuterated solvent to probe its involvement in the transition state.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates provides compelling evidence for a proposed reaction mechanism. Various spectroscopic techniques can be employed to monitor the reactions of Phenol, 4-[(triphenylmethyl)thio]-.

UV-Vis Spectroscopy: The highly colored triphenylmethyl cation exhibits a characteristic strong absorption in the visible region (around 400-450 nm). wikipedia.org This property allows for the real-time monitoring of its formation during the acid-catalyzed deprotection reaction. The appearance and growth of this absorption band can be used to determine the reaction kinetics. oup.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for tracking the progress of a reaction. ¹H and ¹³C NMR can be used to follow the disappearance of the starting material and the appearance of the products, 4-mercaptophenol and triphenylmethanol (B194598) (the product formed after the trityl cation is quenched with water). youtube.com In some cases, with the use of low-temperature NMR, it might be possible to directly observe the trityl cation intermediate. Furthermore, specialized techniques like in-situ UV-irradiation NMR spectroscopy could be used to monitor photocatalytic reactions. rsc.org Fluorine-19 NMR can also be a powerful tool if a fluorinated analogue of the triptycene (B166850) thiol is used, allowing for the direct observation of reactive intermediates in aqueous buffer. nih.govresearchgate.net

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the trityl cation and other charged intermediates in the gas phase, providing further evidence for their existence during the reaction. organic-chemistry.org

Elucidation of Electron Transfer Pathways

Beyond the well-established heterolytic cleavage, reactions of Phenol, 4-[(triphenylmethyl)thio]- can also proceed through electron transfer pathways, particularly under electrochemical or photochemical conditions.

Electrochemical Cleavage: Electrochemical methods can be used to induce the cleavage of the C-S bond. rsc.orgchemrxiv.org Anodic oxidation can lead to the formation of a radical cation, which can then fragment to give the thiyl radical and the trityl cation. Conversely, cathodic reduction can generate a radical anion, which may then cleave to form the trityl radical and the thiophenolate anion. chemrxiv.org

Photochemical Cleavage: As mentioned earlier, visible-light photocatalysis can initiate the cleavage of the S-trityl group. organic-chemistry.orgresearchgate.net The mechanism often involves a single-electron transfer (SET) from the thioether to the excited photocatalyst, generating a radical cation intermediate. organic-chemistry.org This radical cation can then undergo C-S bond cleavage. Alternatively, the excited photocatalyst can act as a reductant, transferring an electron to the thioether.

The triphenylmethyl radical is a persistent radical that can be detected by Electron Spin Resonance (ESR) spectroscopy. meta-synthesis.comwikipedia.org Its formation would be a key indicator of a radical-mediated pathway. The subsequent fate of the trityl radical can include dimerization or reaction with other species in the reaction mixture. meta-synthesis.comrsc.org

The phenolic hydroxyl group can also participate in electron transfer processes, potentially being oxidized to a phenoxyl radical under certain conditions. The interplay between the reactivity of the thioether and the phenol moieties under electron transfer conditions presents an interesting area for mechanistic investigation.

Applications of Phenol, 4 Triphenylmethyl Thio in Chemical Sciences

Precursor in Complex Organic Synthesis and Building Block Chemistry

Phenol (B47542), 4-[(triphenylmethyl)thio]- serves as a crucial building block in the intricate field of organic synthesis, primarily owing to the protective nature of the trityl group for the thiol functionality. The triphenylmethyl group is a sterically hindered and acid-labile protecting group, which allows for the selective masking and subsequent deprotection of the sulfur atom. This characteristic is paramount in multi-step syntheses where the thiol group's high nucleophilicity could interfere with other desired transformations.

The general strategy involves utilizing the phenol moiety for various reactions while the thiol group remains protected. Once the desired molecular framework is assembled, the trityl group can be selectively removed under mild acidic conditions to liberate the free thiol. This thiol can then participate in a wide array of reactions, including nucleophilic substitution, addition to unsaturated systems, or oxidation to form disulfide bonds, which are prevalent in many biologically active molecules.

While specific, high-profile examples of its use in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility is evident in the synthesis of various organic molecules where a protected p-mercaptophenol unit is required. For instance, it can be a precursor for the synthesis of thiacalixarenes, a class of macrocyclic compounds with significant applications in host-guest chemistry and sensing. The synthesis would involve reactions at the phenolic hydroxyl group to build the macrocyclic structure, followed by deprotection of the trityl groups to yield the final thiacalixarene.

Role in Material Science and Polymer Chemistry

The bifunctional nature of Phenol, 4-[(triphenylmethyl)thio]- makes it a promising candidate for applications in material science and polymer chemistry. The presence of a polymerizable phenolic group and a sulfur linkage that can be incorporated into polymer backbones allows for the creation of novel materials with tailored properties.

Monomer in Polymerization Reactions

Phenol, 4-[(triphenylmethyl)thio]- can function as a monomer in the synthesis of high-performance polymers. A notable application is in the production of poly(p-phenylene sulfide) (PPS) type polymers. PPS is a high-performance thermoplastic known for its excellent thermal stability, chemical resistance, and dimensional stability. In a patented process, Phenol, 4-[(triphenylmethyl)thio]- can be used as a starting material. The polymerization likely proceeds through a mechanism involving the reaction of the phenoxide ion, generated from the deprotonation of the phenol, with a suitable electrophile, leading to the formation of the poly(p-phenylene sulfide) backbone. The trityl group may be removed during or after polymerization to yield the final polymer or to allow for post-polymerization modification.

Functional Component in Advanced Materials

Beyond its role as a primary monomer, Phenol, 4-[(triphenylmethyl)thio]- can be incorporated as a functional component into advanced materials to impart specific properties. The presence of the sulfur atom can enhance the refractive index of polymers, making them suitable for optical applications. Furthermore, the phenolic hydroxyl group can be modified to introduce other functional groups, allowing for the fine-tuning of the material's properties, such as solubility, cross-linking density, and adhesion. The bulky trityl group can also influence the polymer's morphology and free volume, which can be advantageous in applications like gas separation membranes.

Application as a Ligand or Catalyst Precursor in Organometallic Chemistry

The sulfur and oxygen atoms in Phenol, 4-[(triphenylmethyl)thio]- present potential coordination sites for metal ions, making it a candidate for use as a ligand in organometallic chemistry. The deprotonated phenoxide can act as a hard donor, while the sulfur atom can act as a soft donor, leading to the formation of stable complexes with a variety of transition metals.

While specific research detailing the use of Phenol, 4-[(triphenylmethyl)thio]- as a ligand is not widespread, the broader class of sulfur-containing phenol ligands has been extensively studied. These ligands are known to form stable complexes that can act as catalysts in various organic transformations. The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the phenol ring. In the case of Phenol, 4-[(triphenylmethyl)thio]-, the trityl group's steric bulk could influence the coordination geometry around the metal center, potentially leading to unique catalytic activities and selectivities. After deprotection, the free thiol can also coordinate to metal centers, opening up possibilities for the synthesis of multinuclear complexes or materials with interesting electronic and magnetic properties.

Development of Chemical Sensors and Probes (Mechanism of Sensing)

The structural motifs within Phenol, 4-[(triphenylmethyl)thio]- suggest its potential application in the design of chemical sensors and probes. The phenol group can act as a signaling unit, for instance, through changes in its fluorescence upon interaction with an analyte. The sulfur atom can serve as a recognition site for specific analytes, particularly soft metal ions.

Although direct applications of Phenol, 4-[(triphenylmethyl)thio]- as a chemical sensor are not prominently reported, related compounds containing the (triphenylmethyl)thio moiety have been mentioned in the context of compositions for detecting or measuring analytes. The sensing mechanism could involve the analyte binding to the sulfur atom, which in turn perturbs the electronic properties of the phenol ring, leading to a detectable optical or electrochemical signal. For example, the coordination of a metal ion to the sulfur could quench or enhance the fluorescence of the phenol. The trityl group, while bulky, could also play a role in creating a specific binding pocket for the target analyte.

Photochemical Applications (e.g., photochromism, luminescence)

The triphenylmethyl (trityl) group is known to be photoactive, and its derivatives can exhibit interesting photochemical properties such as photochromism. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. Triphenylmethane derivatives are a classic example of photochromic compounds.

While specific studies on the photochemical applications of Phenol, 4-[(triphenylmethyl)thio]- are limited, the presence of the trityl group suggests its potential in this area. Upon irradiation with UV light, the C-S bond could potentially undergo homolytic cleavage to generate a triphenylmethyl radical and a phenoxythiyl radical. The triphenylmethyl radical is a well-studied, relatively stable radical that is colored. The recombination of these radicals in the dark would restore the original molecule, thus exhibiting photochromic behavior. This property could be exploited in the development of molecular switches, photoresponsive materials, and data storage systems.

Furthermore, the extended π-system of the molecule could give rise to luminescence. The phenolic moiety can act as a fluorophore, and its emission properties could be modulated by the sulfur atom and the trityl group. Further research into the photophysical properties of Phenol, 4-[(triphenylmethyl)thio]- and its derivatives could uncover novel applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Mechanistic Insights into Biological Interactions of Phenol, 4 Triphenylmethyl Thio

In Vitro Enzyme Inhibition Studies (Mechanistic Basis)

No specific in vitro enzyme inhibition studies for Phenol (B47542), 4-[(triphenylmethyl)thio]- have been identified in the searched literature. Phenolic compounds are known to interact with a wide range of enzymes. nih.govnih.gov The hydroxyl group of the phenol can act as a hydrogen bond donor and acceptor, potentially interacting with amino acid residues in the active site of enzymes. nih.gov Furthermore, the bulky triphenylmethyl group could impart steric hindrance, possibly leading to non-competitive inhibition by binding to allosteric sites. The thioether linkage is also a site of potential metabolic activity, although specific enzymatic interactions are uncharacterized for this compound.

Receptor Binding Mechanisms at the Molecular Level (In Silico/In Vitro)

There is no available data from in silico or in vitro studies detailing the receptor binding mechanisms of Phenol, 4-[(triphenylmethyl)thio]-. In silico docking studies are often used to predict the binding affinity of a ligand to a receptor. For a molecule like this, the hydrophobic and bulky trityl group would likely dominate interactions, favoring binding to hydrophobic pockets in receptors. The phenolic hydroxyl could form specific hydrogen bonds, anchoring the molecule within a binding site. Without experimental validation, any discussion of receptor binding remains speculative.

Molecular Interactions with Biomolecules (e.g., proteins, DNA)

Specific studies on the molecular interactions of Phenol, 4-[(triphenylmethyl)thio]- with proteins or DNA are absent from the scientific literature. Generally, phenolic compounds can bind to proteins, such as human serum albumin, primarily through hydrophobic interactions. nih.gov The large, non-polar triphenylmethyl group would be expected to contribute significantly to such binding. nih.gov Interactions with DNA are also conceivable, either through intercalation of the planar phenyl rings or binding to the grooves of the DNA helix, though this is less common for simple phenols compared to larger, planar polyphenolic structures.

Design of Biological Probes Based on Phenol, 4-[(triphenylmethyl)thio]- Derivatives

The triphenylmethyl (trityl) group is frequently used in chemical synthesis as a protecting group for thiols due to its stability and subsequent selective removal. mdpi.com This characteristic could theoretically be exploited in the design of biological probes. For instance, derivatives of Phenol, 4-[(triphenylmethyl)thio]- could be designed as "caged" thiol-containing molecules. The trityl group would render the thiol inactive until its removal is triggered by a specific biological stimulus (e.g., a change in pH or the presence of a specific enzyme), releasing the active thiol. This released thiol could then interact with its target or act as a signaling molecule. However, no such probes based on this specific phenolic structure have been reported.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The scientific inquiry into Phenol (B47542), 4-[(triphenylmethyl)thio]-, also known as 4-(tritylthio)phenol, reveals a landscape characterized by foundational knowledge rather than extensive, application-driven research. The bulk of available information situates this compound as a derivative of phenol and a subject within the broader context of thiol-protecting group chemistry. The triphenylmethyl (trityl) group is a well-established protecting group for thiols, prized for its steric bulk and its susceptibility to cleavage under specific acidic conditions. Consequently, much of the implicit research relevance of 4-(tritylthio)phenol lies in its role as a potential intermediate in organic synthesis, where the controlled release of the reactive thiol group of 4-mercaptophenol (B154117) is desired.

Direct studies focusing exclusively on the synthesis, reactivity, and application of Phenol, 4-[(triphenylmethyl)thio]- are not abundant in publicly accessible literature. Its existence is noted in chemical databases with the CAS number 197588-01-5 and the molecular formula C25H20OS. The current understanding is largely extrapolated from the well-documented chemistry of its constituent functional groups: the phenol, the thioether linkage, and the trityl group.

Unexplored Synthetic Avenues

While the synthesis of Phenol, 4-[(triphenylmethyl)thio]- can be inferred from standard organic chemistry principles, there remain several unexplored avenues that could offer improved efficiency, selectivity, and scalability.

Current potential synthetic strategies are primarily based on the nucleophilic substitution of a suitable phenoxide with a triphenylmethylthiolating agent or the reaction of 4-mercaptophenol with a triphenylmethyl halide.

Future synthetic explorations could focus on:

Transition-Metal Catalyzed Cross-Coupling Reactions: The development of novel palladium, copper, or nickel-catalyzed cross-coupling reactions could provide more efficient and functional-group-tolerant methods for the formation of the aryl-sulfur bond. These methods could offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution approaches.

Flow Chemistry Approaches: The use of microreactor technology could enable precise control over reaction parameters, such as temperature and reaction time, potentially leading to higher yields and purity of Phenol, 4-[(triphenylmethyl)thio]-. This could be particularly advantageous for optimizing the introduction of the sterically demanding trityl group.

Emerging Reactivity Patterns and Applications

The reactivity of Phenol, 4-[(triphenylmethyl)thio]- is dominated by the interplay of its phenolic hydroxyl group and the trityl-protected thiol. While the cleavage of the trityl group to liberate the free thiol is a primary reactive pathway, other emerging patterns and potential applications are yet to be thoroughly investigated.

Orthogonal Deprotection Strategies: Research into the selective deprotection of the tritylthio group in the presence of other protecting groups on the phenol or other parts of a larger molecule would be highly valuable for complex multi-step syntheses.

Redox Chemistry: The sulfur atom in the thioether linkage is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. Investigating the controlled oxidation of Phenol, 4-[(triphenylmethyl)thio]- and the properties of the resulting oxidized species could open up new applications, for instance, in medicinal chemistry or materials science.

Photocatalytic Cleavage: Recent advancements in photoredox catalysis offer the potential for the mild and selective cleavage of the tritylthio group using visible light, providing an alternative to harsh acidic conditions. howeipharm.com Exploring this reactivity for Phenol, 4-[(triphenylmethyl)thio]- could lead to greener and more efficient synthetic methodologies.

Theoretical and Computational Frontiers

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of Phenol, 4-[(triphenylmethyl)thio]- at a molecular level. While specific computational studies on this exact molecule are scarce, the frontiers for theoretical investigation are wide open.

Future computational work could focus on:

Electronic Structure and Reactivity Descriptors: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and bond dissociation energies will provide insights into its reactivity, potential for charge transfer interactions, and antioxidant capabilities.

Modeling Reaction Mechanisms: Simulating the mechanisms of its synthesis and deprotection reactions can help in optimizing reaction conditions and in designing more efficient catalysts or reagents.

Spectroscopic Predictions: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the experimental characterization and identification of the compound and its reaction products.

Prospects for Novel Functional Materials and Chemical Systems

The unique combination of a phenolic hydroxyl group and a protected thiol in Phenol, 4-[(triphenylmethyl)thio]- presents intriguing prospects for the development of novel functional materials and chemical systems.

Polymer Science: The phenolic hydroxyl group can be utilized for polymerization reactions, such as the formation of polyesters or polycarbonates. The tritylthio group could then be deprotected in the resulting polymer to introduce free thiol functionalities. These thiol-functionalized polymers could have applications in areas such as:

Self-healing materials: The reversible formation of disulfide bonds from the thiol groups could be exploited to create self-healing polymer networks.

Drug delivery systems: The thiol groups can be used to conjugate drugs or targeting moieties to the polymer backbone.

Adhesives and coatings: The strong interaction of thiols with metal surfaces could be utilized to develop advanced adhesives and anti-corrosion coatings.

Supramolecular Chemistry: The phenolic hydroxyl group can participate in hydrogen bonding, enabling the formation of self-assembled structures. The bulky trityl group would play a significant role in directing the assembly process.

Redox-Responsive Systems: The potential for the reversible oxidation and reduction of the sulfur atom could be harnessed to create materials that change their properties in response to redox stimuli.

Methodological Advancements in Characterization and Analysis

Advancements in analytical techniques are crucial for the detailed characterization of Phenol, 4-[(triphenylmethyl)thio]- and for monitoring its reactions.

Future efforts in this area could include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition and for identifying reaction intermediates and products with high accuracy.

X-ray Crystallography: Obtaining a single crystal structure of Phenol, 4-[(triphenylmethyl)thio]- would provide definitive information about its solid-state conformation and intermolecular interactions.

In-situ Spectroscopic Techniques: Utilizing techniques like in-situ IR or Raman spectroscopy would allow for real-time monitoring of the synthesis and reactivity of the compound, providing valuable kinetic and mechanistic data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.